molecular formula C12H8FN3 B2826387 2-((4-Fluorophenyl)amino)nicotinonitrile CAS No. 874754-07-1

2-((4-Fluorophenyl)amino)nicotinonitrile

Cat. No.: B2826387
CAS No.: 874754-07-1
M. Wt: 213.215
InChI Key: CQPVCOCTBQRQIG-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)amino)nicotinonitrile (CAS: 854382-09-5) is a heterocyclic compound with the molecular formula C₁₃H₁₀FN₃ and a molecular weight of 227.24 g/mol. Structurally, it consists of a nicotinonitrile core substituted with a 4-fluorophenylamino group at the 2-position. Predicted physicochemical properties include a density of 1.24±0.1 g/cm³, boiling point of 392.8±37.0 °C, and a pKa of 2.93±0.10 . It is classified as an irritant, indicating moderate handling precautions.

Properties

IUPAC Name

2-(4-fluoroanilino)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3/c13-10-3-5-11(6-4-10)16-12-9(8-14)2-1-7-15-12/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPVCOCTBQRQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorophenyl)amino)nicotinonitrile typically involves the reaction of 4-fluoroaniline with nicotinonitrile under specific conditions. One common method includes the use of a coupling agent to facilitate the reaction between the amino group of 4-fluoroaniline and the nitrile group of nicotinonitrile. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-((4-Fluorophenyl)amino)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

2-((4-Fluorophenyl)amino)nicotinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-Fluorophenyl)amino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Nicotinonitrile Derivatives

Structural Modifications and Pharmacological Profiles

Nicotinonitrile derivatives are often modified at the 2-, 4-, and 6-positions to enhance biological activity. Below is a comparative analysis of structurally related compounds:

Impact of Substituents on Activity

  • Electron-Withdrawing Groups (e.g., Fluorine, Chlorine): The 4-fluorophenyl group in 2-((4-Fluorophenyl)amino)nicotinonitrile enhances metabolic stability and bioavailability via hydrophobic interactions . Similar effects are observed in compound XXXVI (4-(4-fluorophenyl)), which showed antitumor activity . Halogenated analogs like 2-Amino-4-(2,4-dichlorophenyl)-6-naphthylnicotinonitrile () exhibit improved binding to aromatic receptors due to halogen-π interactions .
  • Bulkier Substituents (e.g., Naphthyl, Pyrazole):

    • Derivatives with naphthyl groups (e.g., Compound 15b) demonstrate higher molecular weights (>550 g/mol) and increased cytotoxicity, likely due to enhanced intercalation with DNA or protein targets . However, these modifications may reduce solubility.
  • Amino and Heterocyclic Additions: The 2-amino group in 2-Amino-4-(2,4-dichlorophenyl)-6-naphthylnicotinonitrile facilitates hydrogen bonding, stabilizing its crystal lattice . AZ 960’s 5-methylpyrazol-3-ylamino group confers selectivity for JAK2 kinase, highlighting the role of heterocycles in target specificity .

Biological Activity

2-((4-Fluorophenyl)amino)nicotinonitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a fluorinated phenyl group attached to an amino group, alongside a nicotinonitrile moiety. This configuration is crucial for its biological activity.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives with similar frameworks have shown promising inhibition against the EGFR and VEGFR-2 kinases, which are pivotal in cancer progression and metastasis .

Table 1: Anticancer Activity Comparison

CompoundCell Line TestedIC50 (µM)Reference
This compoundMCF-7TBD
Similar Derivative AHCT-11630
Similar Derivative BPC-366

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. Compounds in this class have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown MIC values ranging from 4.69 to 22.9 µM against various bacterial strains, indicating a robust antibacterial profile .

Table 2: Antimicrobial Activity Summary

Bacterial StrainMIC (µM)Compound Tested
Staphylococcus aureus5.64This compound
Escherichia coli8.33Similar Derivative C
Pseudomonas aeruginosa13.40Similar Derivative D

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound may inhibit key enzymes involved in tumor growth and bacterial proliferation by forming covalent bonds with critical thiol groups in proteins . This interaction can lead to alterations in protein function, thereby influencing cellular pathways associated with cancer and infection.

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A study evaluated the cytotoxic effects of a series of fluorinated phenyl derivatives on MCF-7 breast cancer cells, revealing that certain analogs exhibited strong selective toxicity while sparing normal cells .
  • Antimicrobial Efficacy Assessment : Another research effort focused on the antibacterial properties of nicotinonitrile derivatives, where compounds were screened against multiple bacterial strains, demonstrating significant inhibitory effects comparable to standard antibiotics like ciprofloxacin .

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